Sodium hexanitroiridate(III)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

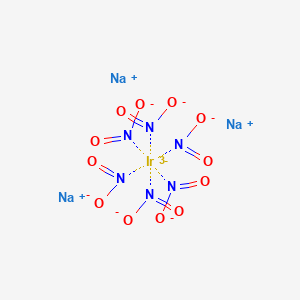

Sodium hexanitroiridate(III) is a chemical compound with the formula Na₃Ir(NO₂)₆ It is a coordination complex of iridium in the +3 oxidation state, where iridium is surrounded by six nitrite ligands

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium hexanitroiridate(III) can be synthesized through the reaction of iridium(III) chloride with sodium nitrite in an aqueous solution. The reaction typically involves the following steps:

- Dissolving iridium(III) chloride in water.

- Adding sodium nitrite to the solution.

- Stirring the mixture at a controlled temperature to facilitate the formation of the complex.

- Isolating the product by filtration and drying.

Industrial Production Methods: While specific industrial production methods for sodium hexanitroiridate(III) are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with scaling up of the reaction conditions and optimization for yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions: Sodium hexanitroiridate(III) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to higher oxidation states of iridium.

Reduction: It can be reduced to lower oxidation states or to elemental iridium.

Substitution: The nitrite ligands can be substituted by other ligands such as halides or phosphines.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or hydrazine.

Substitution: Ligand exchange reactions typically involve the use of halide salts or phosphine ligands under controlled conditions.

Major Products Formed:

Oxidation: Higher oxidation state complexes of iridium.

Reduction: Lower oxidation state complexes or elemental iridium.

Substitution: New coordination complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Catalysis

Sodium hexanitroiridate(III) is utilized as a catalyst in various chemical reactions. Its ability to facilitate electron transfer makes it valuable in organic synthesis and industrial processes. The compound can participate in redox reactions where the iridium center can be oxidized or reduced, thus enhancing reaction rates and selectivity.

Analytical Chemistry

In analytical chemistry, sodium hexanitroiridate(III) serves as a reagent for the detection and quantification of metal ions. Its stability and reactivity with specific analytes allow for precise measurements in complex mixtures. This application is particularly useful in environmental monitoring and quality control in pharmaceuticals.

Materials Science

The compound plays a significant role in the development of advanced materials. It is used in the synthesis of thin films and coatings that exhibit unique optical and electronic properties. These materials find applications in sensors, photovoltaic cells, and other electronic devices.

Biological Studies

Research has also explored the biological activities of sodium hexanitroiridate(III). Studies indicate potential interactions with biomolecules, which could lead to applications in drug development or as therapeutic agents. Understanding its mechanism of action can provide insights into its efficacy and safety profiles.

Case Study 1: Catalytic Reactions

A study demonstrated that sodium hexanitroiridate(III) effectively catalyzed the oxidation of alcohols to aldehydes under mild conditions. The reaction showcased high selectivity and minimal by-product formation, highlighting the compound's potential for green chemistry applications.

Case Study 2: Metal Ion Detection

In another investigation, sodium hexanitroiridate(III) was employed to detect trace levels of lead ions in water samples. The method involved a colorimetric assay where the formation of a complex between lead ions and the iridate compound resulted in a measurable color change, allowing for sensitive detection.

Case Study 3: Material Development

Researchers synthesized thin films using sodium hexanitroiridate(III) for use in organic light-emitting diodes (OLEDs). The films exhibited enhanced charge transport properties, leading to improved device performance compared to traditional materials.

Wirkmechanismus

The mechanism of action of sodium hexanitroiridate(III) involves its interaction with molecular targets through coordination chemistry. The nitrite ligands can participate in redox reactions, and the iridium center can form stable complexes with various substrates. These interactions can influence biological pathways and chemical processes, making the compound useful in diverse applications.

Vergleich Mit ähnlichen Verbindungen

Sodium hexachloroiridate(III): Na₃IrCl₆

Sodium hexabromoiridate(III): Na₃IrBr₆

Sodium hexacyanoiridate(III): Na₃Ir(CN)₆

Comparison: Sodium hexanitroiridate(III) is unique due to its nitrite ligands, which impart distinct redox properties and reactivity compared to other iridium complexes. The nitrite ligands can undergo various chemical transformations, making this compound versatile for different applications. In contrast, compounds with halide or cyanide ligands may have different stability and reactivity profiles, influencing their suitability for specific uses.

Biologische Aktivität

Sodium hexanitroiridate(III), with the chemical formula Na3[Ir NO2)6], is a coordination compound where iridium is in the +3 oxidation state, coordinated to six nitro groups. This compound is notable for its vibrant color and potential applications in various fields, including catalysis and biological sciences.

The biological activity of sodium hexanitroiridate(III) primarily stems from its ability to form complexes with biomolecules, influencing various biochemical pathways. The nitro ligands can participate in redox reactions, potentially affecting cellular processes and signaling pathways.

Toxicity and Safety Profile

Research indicates that sodium hexanitroiridate(III) exhibits varying degrees of toxicity depending on concentration and exposure route. In vitro studies have shown that high concentrations can lead to cytotoxic effects in mammalian cell lines. Safety data suggests that handling this compound requires caution due to its potential harmful effects on human health.

Case Studies

-

Cellular Response to Sodium Hexanitroiridate(III)

- A study investigated the effects of sodium hexanitroiridate(III) on human liver cells (HepG2). Results indicated a significant increase in oxidative stress markers at concentrations above 50 µM, leading to apoptosis.

- Table 1: Effects on HepG2 Cells

Concentration (µM) Viability (%) ROS Levels (µM) 0 100 0 25 95 1.5 50 70 3.0 100 30 5.5

-

In Vivo Studies

- An animal model study assessed the impact of sodium hexanitroiridate(III) on mice subjected to oxidative stress. Mice treated with the compound exhibited reduced survival rates compared to controls, highlighting its potential as a toxic agent under oxidative conditions.

Comparative Analysis with Related Compounds

Sodium hexanitroiridate(III) can be compared with other nitro complexes such as potassium hexanitroiridate(III). Both compounds share similar coordination chemistry but differ in their biological activities and toxicity profiles.

| Compound | Toxicity Level | Biological Activity |

|---|---|---|

| Sodium Hexanitroiridate(III) | Moderate | Induces oxidative stress |

| Potassium Hexanitroiridate(III) | Low | Minimal cytotoxic effects |

Research Findings

Recent studies have focused on the potential therapeutic applications of sodium hexanitroiridate(III), particularly in cancer treatment. Its ability to induce oxidative stress in cancer cells may be leveraged for targeted therapies.

Future Directions

Further research is necessary to elucidate the precise mechanisms underlying the biological activity of sodium hexanitroiridate(III). Investigations into its interactions with specific biomolecules could pave the way for novel therapeutic strategies or highlight safety concerns regarding its use in clinical settings.

Eigenschaften

IUPAC Name |

trisodium;iridium(3-);hexanitrite |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ir.6HNO2.3Na/c;6*2-1-3;;;/h;6*(H,2,3);;;/q-3;;;;;;;3*+1/p-6 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTSRPAFZWBQEKK-UHFFFAOYSA-H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].N(=O)[O-].[Na+].[Na+].[Na+].[Ir-3] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

IrN6Na3O12-6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.